

1-Ethyl-2,3-dimethylimidazolium Bromide: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethyl-2,3-dimethylimidazolium bromide

Cat. No.: B3176295

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2,3-dimethylimidazolium bromide ([Edmim]Br) is an ionic liquid belonging to the imidazolium-based salt family. Characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, it has garnered significant interest for various applications. The presence of ethyl and two methyl groups on the imidazolium ring imparts unique properties, including a relatively low melting point compared to traditional salts and good ionic conductivity, making it advantageous for electrochemical applications. This guide provides a comprehensive overview of the core physicochemical properties of [Edmim]Br, detailing its synthesis, thermal behavior, electrochemical characteristics, and spectroscopic signature. Furthermore, it offers detailed experimental protocols for key characterization techniques, aiming to equip researchers with the practical knowledge required for its effective application.

Molecular Structure and Identification

1-Ethyl-2,3-dimethylimidazolium bromide is composed of a 1-ethyl-2,3-dimethylimidazolium cation and a bromide anion. The methylation at the C(2) position of the imidazolium ring differentiates it from the more common 1-ethyl-3-methylimidazolium (Emim) based ionic liquids and influences its physicochemical properties.

► View Molecular Structure Diagram

Caption: Molecular structure of **1-Ethyl-2,3-dimethylimidazolium bromide**.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source
CAS Number	98892-76-3	
Molecular Formula	C7H13BrN2	
Molecular Weight	205.10 g/mol	
Appearance	Colorless to pale yellow solid; White crystalline powder	
Melting Point	140 °C	
Density	1.468 g/cm ³	

Synthesis

The synthesis of **1-Ethyl-2,3-dimethylimidazolium bromide** typically involves the quaternization of a substituted imidazole. A common synthetic route is the reaction of 1,2-dimethylimidazole with an ethylating agent, such as ethyl bromide.

► View Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for [Edmim]Br.

Experimental Protocol: Synthesis of [Edmim]Br

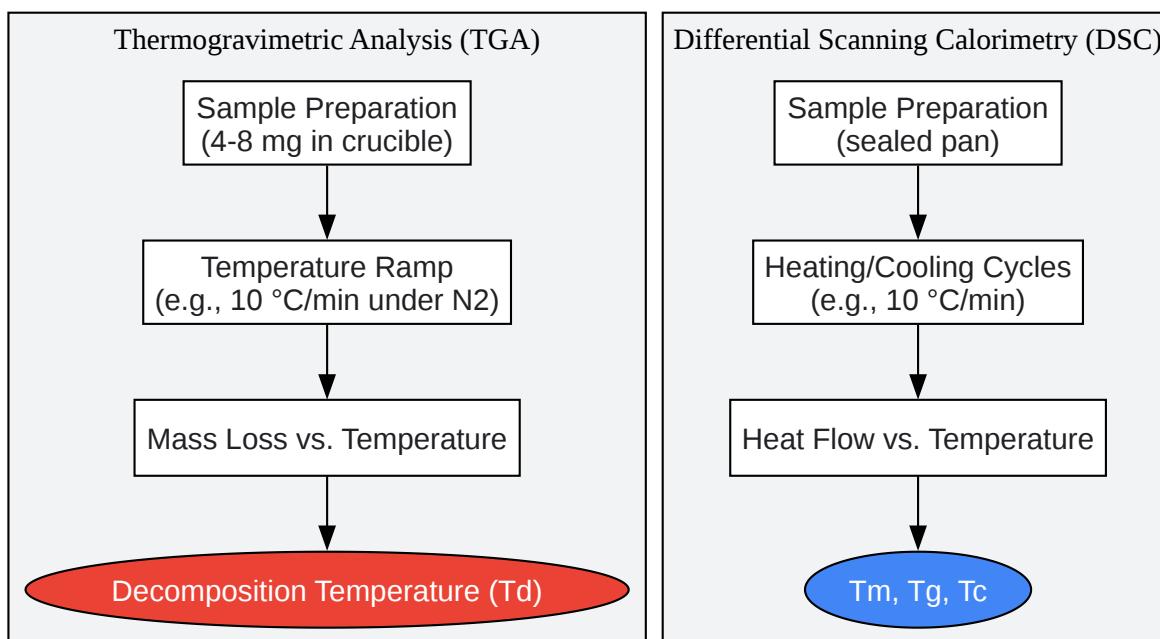
This protocol is a generalized procedure based on standard alkylation reactions of imidazoles.

- **Reactant Preparation:** In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole in a suitable anhydrous solvent (e.g., toluene).
- **Addition of Alkylating Agent:** Slowly add a stoichiometric excess of ethyl bromide to the stirred solution at room temperature. The reaction can be exothermic.
- **Reaction Conditions:** Heat the reaction mixture with stirring at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 24 hours) to ensure complete reaction.
- **Product Isolation:** As the reaction proceeds, the ionic liquid product will often precipitate out of the solvent as a solid or a dense liquid phase.
- **Purification:** The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether, ethyl acetate) to remove unreacted starting materials and byproducts. The purified product is then dried under vacuum to remove any residual solvent.

Causality: The choice of an anhydrous solvent is critical to prevent side reactions involving water. The slow addition of the alkylating agent helps to control the reaction temperature. Post-synthesis purification is essential to remove impurities that can significantly affect the physicochemical properties of the final product.

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter for its application, especially in processes requiring elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate these properties.


Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature of the ionic liquid. For imidazolium-based ionic liquids, thermal decomposition can occur through mechanisms like SN2 nucleophilic substitution.

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point (T_m), glass transition temperature (T_g), and crystallization temperature (T_c). These transitions define the temperature range in which the ionic liquid exists in a liquid state.

► [View Thermal Analysis Workflow Diagram](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA and DSC analysis of ionic liquids.

Experimental Protocols

- Sample Preparation: Accurately weigh 4-8 mg of the dried ionic liquid into a TGA pan (e.g., platinum or alumina).
- Instrument Setup: Place the sample in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

- Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature (Tonset) is often determined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

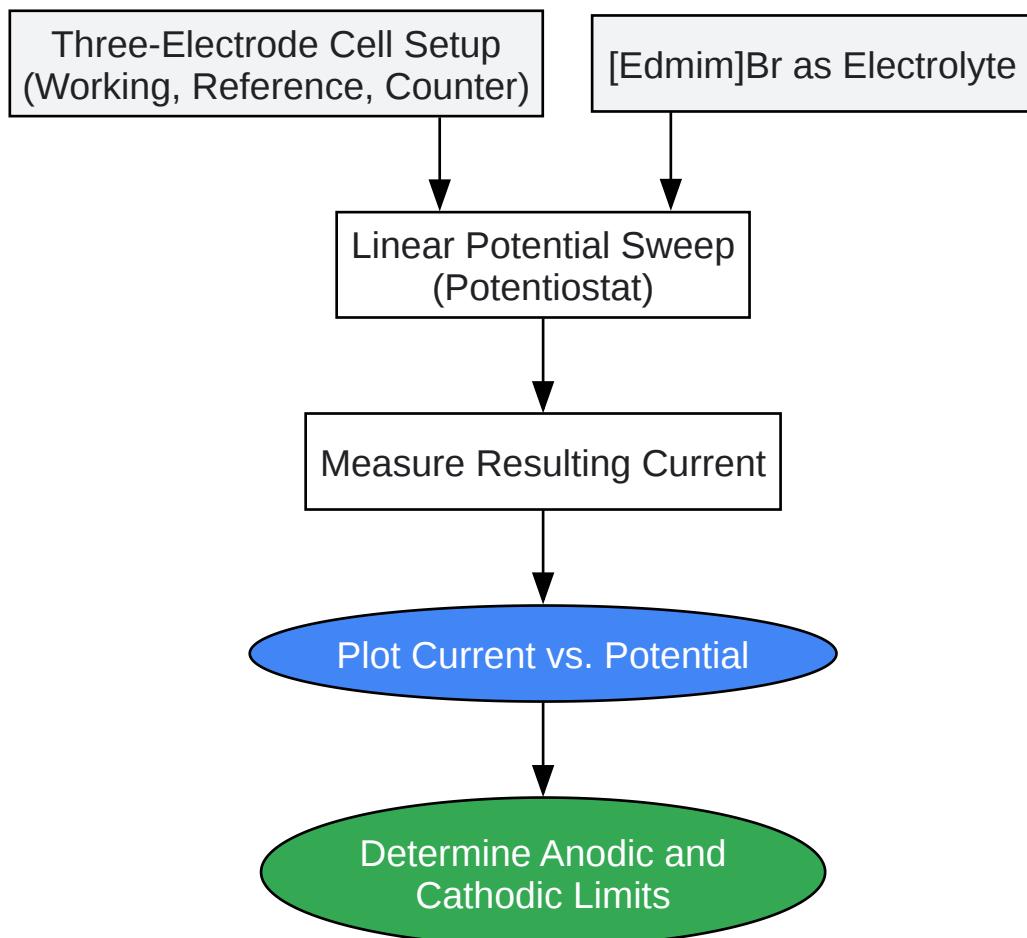
Trustworthiness: Running the experiment in triplicate allows for the assessment of the reproducibility of the Tonset measurement.

- Sample Preparation: Hermetically seal a small amount of the ionic liquid (typically 5-10 mg) in an aluminum DSC pan to prevent volatilization.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Subject the sample to a series of heating and cooling cycles. A typical program might be:
 - Heat from room temperature to a temperature above the melting point.
 - Cool to a low temperature (e.g., -80 °C).
 - Heat again to the upper temperature limit. A constant heating and cooling rate (e.g., 10 °C/min) is typically used.
- Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic peaks corresponding to melting and crystallization, and step changes corresponding to glass transitions.

Expertise & Experience: The initial heating cycle is important to erase the thermal history of the sample. The data from the second heating cycle is typically used for analysis to ensure the material is in a comparable state.

Electrochemical Properties

The electrochemical window and ionic conductivity are key parameters that determine the suitability of an ionic liquid for electrochemical applications such as in batteries, supercapacitors, and electrodeposition.


Electrochemical Window

The electrochemical window is the range of potentials over which the ionic liquid is electrochemically stable, i.e., it is not oxidized or reduced. A wide electrochemical window is desirable for many applications. This is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry.

Ionic Conductivity

Ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current. It is dependent on the mobility of the constituent ions and the viscosity of the liquid.

► [View Cyclic Voltammetry Workflow Diagram](#)

[Click to download full resolution via product page](#)

Caption: General workflow for determining the electrochemical window using cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry (CV)

- Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- Electrolyte Preparation: Use the purified **1-Ethyl-2,3-dimethylimidazolium bromide** as the electrolyte. It is crucial to ensure the ionic liquid is free from impurities and water, which can narrow the electrochemical window.
- Instrument Connection: Connect the electrodes to a potentiostat.
- Potential Sweep: Apply a potential sweep starting from the open-circuit potential towards both anodic and cathodic limits. The scan rate can be varied (e.g., 50-100 mV/s).
- Data Acquisition: Record the current response as a function of the applied potential to generate a cyclic voltammogram.
- Data Analysis: The electrochemical window is determined from the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid's cation and anion, respectively.

Expertise & Experience: The choice of working electrode material is important as it can influence the measured electrochemical window. Glassy carbon is often a good choice for a wide potential range. It is also standard practice to de-aerate the electrolyte with an inert gas (e.g., argon or nitrogen) prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the structure and purity of the synthesized ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the 1-ethyl-2,3-dimethylimidazolium cation. The chemical shifts and coupling constants of the protons and carbons can be used to confirm the positions of the ethyl and methyl substituents on the imidazolium ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the ionic liquid. The vibrational frequencies of the C-H, C-N, and other bonds in the cation can be observed in the IR spectrum, providing a characteristic fingerprint of the compound.

Table 2: Representative Spectroscopic Data for Imidazolium Bromides

Technique	Key Features and Representative Shifts/Bands
¹ H NMR	Signals corresponding to the imidazolium ring protons, and the protons of the ethyl and methyl substituents. For a similar compound, 1-ethyl-3-methylimidazolium bromide, characteristic peaks are observed for the N-CH-N proton, the NCHCHN protons, and the ethyl and methyl groups.
¹³ C NMR	Resonances for the carbons of the imidazolium ring and the alkyl substituents.
FT-IR	Characteristic absorption bands for C

- To cite this document: BenchChem. [1-Ethyl-2,3-dimethylimidazolium Bromide: A Comprehensive Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3176295#physicochemical-properties-of-1-ethyl-2-3-dimethylimidazolium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com